3-iodo-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide
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Overview
Description
3-iodo-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide is a complex organic compound that features an iodine atom, a piperazine ring, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-iodo-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the preparation of 4-(4-propanoylpiperazin-1-yl)phenylamine. This can be achieved by reacting 4-nitrophenylpiperazine with propanoyl chloride under basic conditions.
Iodination: The next step is the iodination of the benzamide moiety. This can be done by reacting 3-aminobenzamide with iodine and a suitable oxidizing agent such as sodium iodate.
Coupling Reaction: Finally, the iodinated benzamide is coupled with the piperazine derivative using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the iodination step and automated synthesis platforms for the coupling reaction.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The iodine atom can be substituted with other nucleophiles such as thiols or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Thiols or amines in the presence of a base like triethylamine.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Thiol or amine-substituted derivatives.
Scientific Research Applications
3-iodo-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-tubercular agent due to its structural similarity to other benzamide derivatives.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Chemical Biology: It serves as a probe in chemical biology to study the interactions between small molecules and proteins.
Mechanism of Action
The mechanism of action of 3-iodo-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can bind to receptors on cell surfaces, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
3-iodo-N-{[4-(4-methyl-1-piperazinyl)phenyl]benzamide}: This compound is structurally similar but lacks the carbamothioyl group, which may affect its biological activity.
Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: These compounds have been studied for their anti-tubercular activity and share structural features with 3-iodo-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide.
Uniqueness
The presence of the carbamothioyl group in this compound provides unique chemical properties, such as increased reactivity towards nucleophiles and potential for forming stable complexes with metal ions.
Properties
Molecular Formula |
C21H23IN4O2S |
---|---|
Molecular Weight |
522.4 g/mol |
IUPAC Name |
3-iodo-N-[[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl]benzamide |
InChI |
InChI=1S/C21H23IN4O2S/c1-2-19(27)26-12-10-25(11-13-26)18-8-6-17(7-9-18)23-21(29)24-20(28)15-4-3-5-16(22)14-15/h3-9,14H,2,10-13H2,1H3,(H2,23,24,28,29) |
InChI Key |
MNXHNOKOTWUMRE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC(=CC=C3)I |
Origin of Product |
United States |
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